Vanillyl alcohol

Catalog No.
S599580
CAS No.
498-00-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillyl alcohol

CAS Number

498-00-0

Product Name

Vanillyl alcohol

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CO)O

Solubility

2 mg/mL at 20 °C
soluble in hot water, organic solvents, oils
soluble (in ethanol)

Synonyms

vanillyl alcohol

Canonical SMILES

COC1=C(C=CC(=C1)CO)O

Antibacterial Properties

Studies suggest vanillyl alcohol exhibits strong antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This makes it a potential candidate for the development of novel antimicrobial agents []. Researchers are exploring its use in food preservation and as a natural alternative to synthetic antibiotics [].

Antioxidant Activity

Vanillyl alcohol demonstrates antioxidant properties, potentially protecting cells from damage caused by free radicals []. This characteristic is being investigated for its role in preventing various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders [].

Sustainable Production

The current method of extracting vanillyl alcohol from vanilla beans is inefficient and unsustainable. Therefore, researchers are exploring biosynthesis techniques using genetically modified bacteria like Escherichia coli []. This approach could provide a more eco-friendly and cost-effective method for large-scale production of vanillyl alcohol, opening doors for its wider application in various industries [].

Vanillyl alcohol is derived from vanillin, a major component of vanilla beans []. It possesses a mild, sweet, and balsamic odor reminiscent of vanilla []. Research suggests vanillyl alcohol may play a role in plant defense mechanisms []. Additionally, it has been explored for its potential in smoking cessation treatments [].


Molecular Structure Analysis

The molecular structure of vanillyl alcohol (C₈H₁₀O₃) features a benzene ring with a hydroxyl group (OH) at position 4 and a methoxy group (OCH₃) at position 3. A hydroxylmethyl group (CH₂OH) is attached to the benzene ring at position 4, creating a benzyl alcohol structure with additional functionalities []. This structure contributes to its flavor properties and potential biological activity.


Chemical Reactions Analysis

Synthesis:

Vanillyl alcohol can be synthesized from vanillin through various methods. One common approach involves the reduction of vanillin with sodium borohydride (NaBH₄) in an alcoholic solvent.

C₈H₈O₄ (vanillin) + NaBH₄ → C₈H₁₀O₃ (vanillyl alcohol) + NaBO₂ + H₂O

Other Reactions:


Physical And Chemical Properties Analysis

  • Appearance: Crystalline white to off-white powder [].
  • Melting Point: 113 °C (235 °F) [].
  • Solubility: Soluble in water, ethanol, and other polar organic solvents [].
  • Stability: Stable under normal storage conditions. Incompatible with strong oxidizing agents and strong acids [].

The mechanism of action of vanillyl alcohol is not fully understood. However, studies suggest it may interact with transient receptor potential (TRP) channels, particularly TRPV1, which are involved in pain perception and temperature regulation. This interaction might contribute to its potential role in smoking cessation by reducing the rewarding effects of nicotine []. Further research is needed to elucidate the exact mechanisms.

Physical Description

Solid
white or colourless crystals with a mild, sweet, balsamic, vanilla-like odou

Melting Point

115.0 °C
Mp 114-115 °
114-115°C

UNII

X7EA1JUA6M

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 135 companies with hazard statement code(s):;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

498-00-0

Wikipedia

Vanillyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Ellerbrock et al. An eight-step synthesis of epicolactone reveals its biosynthetic origin. Nature Chemistry, doi: 10.1038/nchem.2336, published online 7 September 2015 http://www.nature.com/nchem

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